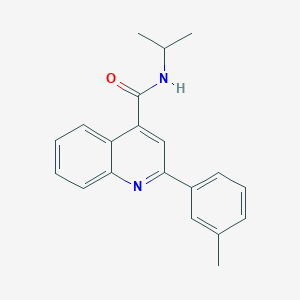

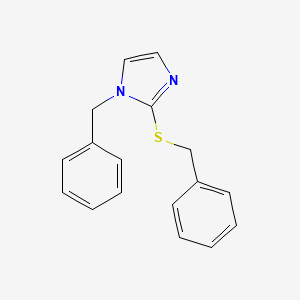

N-1,3-苯并噻唑-2-基-1-苯并呋喃-2-甲酰胺

描述

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide and related derivatives involves cyclocondensation reactions, condensation with various substituted aromatic aldehydes, and reactions with thioglycolic acid in specific solvents such as DMF or ethanol. These processes yield a series of derivatives characterized by their structural features, confirmed through analytical techniques like IR, ^1H NMR, ^13C NMR, and mass spectrometry (Idrees et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are central to analyzing the molecular structure of these compounds. Specific studies detail the conformational features of benzothiazole derivatives, highlighting the importance of hydrogen bonding, π-π stacking interactions, and the orientation of functional groups in defining their structural integrity (Ćaleta et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide derivatives is explored through various reactions, including electrophilic substitution, reaction with carboxylic anhydrides, and tranamidation processes. These reactions extend the functional versatility of the benzothiazole core, allowing for the synthesis of a wide array of derivatives with differing chemical properties (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The structural analysis often involves studying the compound's behavior in different solvents, crystalline forms, and under varying conditions to ascertain its stability and reactivity profile.

Chemical Properties Analysis

N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide derivatives exhibit a range of chemical properties, including antibacterial, antifungal, and fluorescent behaviors. These properties are influenced by the compound's molecular structure, particularly the presence of specific functional groups and the overall conformation of the molecule. Studies have shown that derivatives of N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide can serve as effective antimicrobial agents and fluorescent probes, depending on their specific chemical modifications (Obasi et al., 2017).

科学研究应用

合成和利尿活性

- 类似于 N-1,3-苯并噻唑-2-基-1-苯并呋喃-2-甲酰胺的化合物,特别是 N-{(取代的)1,3-苯并噻唑-2-基}-1,1'-联苯-4-甲酰胺,已被合成并评估其利尿活性。其中一种化合物在这方面表现出有希望的结果 (Yar & Ansari, 2009)。

抗菌活性

- 一系列苯并噻唑衍生物,包括与 N-1,3-苯并噻唑-2-基-1-苯并呋喃-2-甲酰胺相关的衍生物,已被合成并显示出对各种病原微生物具有显着的抗菌活性 (Idrees et al., 2019)。

- 此外,其他相关化合物已显示出对细菌和真菌物种具有有效的抗菌作用,表明有望开发新的抗菌剂 (Incerti et al., 2017)。

抗癌特性

- 已发现 N-1,3-苯并噻唑-2-基-1-苯并呋喃-2-甲酰胺的一些衍生物具有显着的抗肿瘤作用。这些发现表明基于这种化学结构开发新的抗癌剂的潜力 (Ostapiuk et al., 2017)。

荧光探针

- 已合成苯并噻唑的新型衍生物以用作荧光探针。这些化合物在溶液中显示出荧光,并且有望用于需要基于荧光的检测的应用 (Bodke et al., 2013)。

化学传感器

- 苯并噻唑衍生物,包括与 N-1,3-苯并噻唑-2-基-1-苯并呋喃-2-甲酰胺在结构上相关的衍生物,已被开发为氰化物阴离子的化学传感器,显示出在化学检测和环境监测中的潜在用途 (Wang et al., 2015)。

Sigma 受体的选择性配体

- 与 N-1,3-苯并噻唑-2-基-1-苯并呋喃-2-甲酰胺在结构上相似的化合物已被合成作为 Sigma 受体的选择性配体,显示出高亲和力和选择性,表明在药理学研究中具有开发潜力 (Marriott et al., 2012)。

作用机制

Target of Action

N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, also known as N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis , suggesting that this bacterium could be a primary target .

Mode of Action

tuberculosis . The compound’s interaction with its target could result in changes that inhibit the bacterium’s growth and proliferation .

Biochemical Pathways

While the specific biochemical pathways affected by N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide are not fully known, it is likely that the compound interferes with essential processes in M. tuberculosis. This interference could disrupt the bacterium’s ability to grow and proliferate, leading to its eventual death .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles . These properties could impact the compound’s bioavailability and its ability to reach its target in the body .

Result of Action

The result of N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide’s action is the inhibition of M. tuberculosis growth and proliferation . This could lead to the death of the bacterium, effectively treating tuberculosis infections .

未来方向

The future directions for the study of “N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could serve as potential lead compounds for the development of new drugs .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2S/c19-15(13-9-10-5-1-3-7-12(10)20-13)18-16-17-11-6-2-4-8-14(11)21-16/h1-9H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQYADKCQKVZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)

![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)

![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)

![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)

![N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)

![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)